Kigamicin D

Description

discovered from the culture broth of Amycolatopsis sp. ML630-mF1 by the killing activity against PANC-1 cells only under a nutrient starved condition; structure in first source

Properties

Molecular Formula |

C48H59NO19 |

|---|---|

Molecular Weight |

954.0 g/mol |

IUPAC Name |

2,6,9,30-tetrahydroxy-8-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |

InChI |

InChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3 |

InChI Key |

OZWBBSBTBYGVTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC |

Synonyms |

kigamicin D |

Origin of Product |

United States |

Foundational & Exploratory

Kigamicin D: A Technical Guide on its Origins, Nomenclature, and Core Scientific Data

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kigamicin D, a novel antitumor antibiotic. The document details its microbial origin, the etymological roots of its name, and presents its physicochemical and biological properties in a structured format. Furthermore, it outlines the experimental protocols for its isolation and characterization and visually represents its mechanism of action through signaling pathway diagrams.

Origin and Discovery

This compound is a secondary metabolite produced by the actinomycete strain Amycolatopsis sp. ML630-mF1.[1] This strain was isolated from a soil sample collected in Toba, Japan.[2] The discovery of Kigamicins, including this compound, was the result of a screening program designed to identify compounds with selective cytotoxicity against cancer cells under nutrient-deprived conditions, a novel "anti-austerity" approach to cancer therapy.[3][4][5]

Etymology of the Name "Kigamicin"

The name "Kigamicin" is derived from the Japanese word "Kiga" (飢餓) , which translates to "starvation" or "famine" .[3][4][6][7] This nomenclature directly reflects the compound's unique biological activity: its ability to preferentially target and kill cancer cells that are tolerant to nutrient starvation, a condition prevalent in the microenvironment of solid tumors.[3][5][8] The suffix "-micin" is a common designation for antibiotics derived from actinomycetes.

Physicochemical and Biological Properties

This compound exhibits a range of notable physicochemical and biological characteristics.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C48H59NO19 | [3][4] |

| Stereochemistry | The absolute configuration of this compound has been elucidated through X-ray crystallographic analysis and degradation studies. | [6][9] |

Further detailed physicochemical data can be found in specialized chemical databases.

Biological Activity

| Activity | Description | IC50 / MIC | Reference |

| Antitumor Activity | Inhibits the growth of various mouse tumor cell lines.[1][10] Particularly effective against pancreatic cancer cells under nutrient-starved conditions.[3][8][11] | ~1 µg/ml for various mouse tumor cell lines | [1][10] |

| Anti-austerity Activity | Exhibits preferential cytotoxicity to cancer cells under nutrient-deprived conditions, with up to 100 times lower concentrations needed compared to nutrient-rich conditions.[1][5][10] | - | [1][10] |

| Antimicrobial Activity | Active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). | 0.025-0.78 µg/mL for MRSA | [12] |

Experimental Protocols

Fermentation of Amycolatopsis sp. ML630-mF1

A detailed fermentation protocol for the production of Kigamicins has been described. The process involves the cultivation of Amycolatopsis sp. ML630-mF1 in a suitable culture medium to promote the biosynthesis of the compounds.

Isolation and Purification of this compound

The isolation of this compound from the culture broth involves a multi-step purification process. A general workflow is outlined below.

Structure Determination

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.[13]

-

NMR Spectroscopy: Various NMR experiments (1H, 13C, COSY, HMQC, HMBC) were employed to determine the connectivity of atoms.

-

Mass Spectrometry: High-resolution mass spectrometry was used to confirm the molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis was crucial for determining the absolute stereochemistry of the molecule.[6][9]

Biological Evaluation

The anti-austerity activity of this compound was assessed using a cell-based assay.

-

Cell Culture: PANC-1 human pancreatic cancer cells were cultured in both nutrient-rich and nutrient-deprived media.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Viability Assay: Cell viability was measured using a standard method (e.g., MTT assay) to determine the cytotoxic effects under both nutrient conditions.

-

Data Analysis: The IC50 values were calculated and compared to quantify the preferential cytotoxicity under nutrient starvation.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-austerity effect by targeting the tolerance of cancer cells to nutrient starvation.[3][4][8] A key mechanism is the inhibition of the Akt signaling pathway, which is often activated in cancer cells to promote survival under stressful conditions like nutrient deprivation.[3][4][8]

Under nutrient starvation, the PI3K/Akt pathway is often activated, promoting cell survival. This compound has been observed to block the activation of Akt that is induced by nutrient starvation.[3][4][8] This inhibition of a critical survival pathway leads to the selective death of cancer cells that are reliant on this mechanism to endure the austere tumor microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mazii.net [mazii.net]

- 4. Meaning of きが in Japanese | RomajiDesu Japanese dictionary!! [romajidesu.com]

- 5. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What does 飢餓 (Kiga) mean in Japanese? [wordhippo.com]

- 7. reddit.com [reddit.com]

- 8. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell survival under nutrient stress is dependent on metabolic conditions regulated by Akt and not by autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mazii.net [mazii.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Kigamicin D: A Technical Guide to its Chemical Structure and Elucidation

For Researchers, Scientists, and Drug Development Professionals

Kigamicin D, a potent antitumor antibiotic, has garnered significant interest within the scientific community for its unique mode of action, particularly its selective cytotoxicity towards cancer cells under nutrient-starved conditions. This technical guide provides an in-depth exploration of the chemical architecture of this compound, detailing the spectroscopic journey and experimental methodologies that led to its structural elucidation.

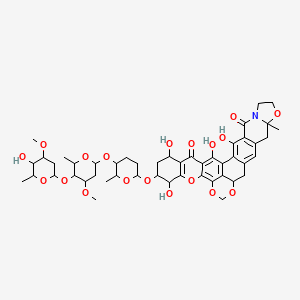

Core Chemical Structure

This compound (C₄₈H₅₉NO₁₉) is a complex glycosidic natural product isolated from the fermentation broth of the actinomycete Amycolatopsis sp. ML630-mF1.[1] Its structure is characterized by a novel, highly rigid, fused octacyclic aglycone linked to a trisaccharide chain.[2] The aglycone core is a heptacyclic system containing an oxazolidine ring, a feature that contributes to its unique three-dimensional conformation. The sugar moiety is composed of two molecules of D-oleandrose and one molecule of D-amicetose. The absolute stereochemistry of this compound has been unequivocally determined through a combination of X-ray crystallographic analysis of its derivatives and chemical degradation studies.

Spectroscopic Data for Structural Elucidation

The determination of this compound's intricate structure was a result of comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H and ¹³C NMR Spectroscopic Data for this compound Aglycone (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 168.5 | - |

| 2 | 108.2 | 6.85 (s) |

| 3 | 145.1 | - |

| 4 | 118.9 | - |

| 4a | 130.2 | - |

| 5 | 28.5 | 2.15 (m), 1.98 (m) |

| 6 | 68.2 | 4.25 (dd, 10.5, 4.5) |

| 6a | 45.1 | 2.88 (m) |

| 7 | 25.3 | 1.85 (m), 1.65 (m) |

| 8 | 29.8 | 1.75 (m), 1.55 (m) |

| 9 | 135.8 | - |

| 10 | 78.5 | 5.10 (d, 8.0) |

| 11 | 35.2 | 2.95 (m) |

| 12 | 128.7 | 7.20 (d, 8.5) |

| 13 | 115.4 | 6.90 (d, 8.5) |

| 14 | 155.6 | - |

| 14a | 105.3 | - |

| 15 | 175.4 | - |

| 16 | 95.8 | 5.80 (s) |

| 17 | 162.1 | - |

| 18 | 102.1 | - |

| 19 | 148.9 | - |

| 20 | 120.3 | 7.10 (s) |

| 21 | 138.2 | - |

| N-CH₂ | 52.5 | 3.85 (t, 6.0) |

| O-CH₂ | 65.8 | 4.15 (t, 6.0) |

| C=O | 182.3 | - |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₈H₅₉NO₁₉ |

| Molecular Weight | 953.97 g/mol |

| Appearance | Yellow Powder |

| UV λmax (MeOH) nm (ε) | 238 (45,000), 275 (28,000), 430 (8,000) |

| IR (KBr) νmax cm⁻¹ | 3450, 1720, 1650, 1600, 1250, 1080 |

| Mass Spectrometry (ESI-MS) | m/z 954.37 [M+H]⁺, 976.35 [M+Na]⁺ |

Experimental Protocols for Structure Elucidation

The elucidation of this compound's structure involved a meticulous series of experimental procedures, from isolation to detailed spectroscopic analysis.

Isolation and Purification of this compound

-

Fermentation: Amycolatopsis sp. ML630-mF1 was cultured in a suitable production medium under aerobic conditions.

-

Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent such as ethyl acetate.

-

Preliminary Purification: The crude extract was concentrated and subjected to silica gel column chromatography using a step-gradient of chloroform and methanol to afford several fractions.

-

Fractionation: Active fractions showing anti-austerity activity were further purified by Sephadex LH-20 column chromatography.

-

Final Purification: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to the solvent signal.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

UV and IR Spectroscopy: UV spectra were recorded on a spectrophotometer in methanol. IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

Determination of Absolute Stereochemistry

The absolute configuration of the aglycone was determined by X-ray crystallographic analysis of a suitable crystalline derivative. The stereochemistry of the sugar moieties was determined by acidic hydrolysis of this compound, followed by derivatization of the liberated sugars and comparison of their retention times on a chiral GC column with those of authentic standards.

Visualizing the Path to Discovery

The logical workflow of this compound's structure elucidation and its proposed mechanism of action are illustrated in the following diagrams.

References

Kigamicin D: A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicin D, a novel polycyclic oxazole antibiotic, has emerged as a promising anti-cancer agent with a unique mechanism of action. This document provides a comprehensive technical overview of this compound's effects on cancer cells, focusing on its core "anti-austerity" strategy, impact on key signaling pathways, and induction of cell death. Quantitative data from published studies are summarized, detailed experimental methodologies are provided, and key cellular pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism: The Anti-Austerity Strategy

This compound exhibits preferential cytotoxicity towards cancer cells under nutrient-deprived conditions, a concept termed "anti-austerity".[1][2][3][4] This selectivity is a significant advantage, as the tumor microenvironment is often characterized by nutrient starvation. Unlike many conventional chemotherapeutics that are less effective in such conditions, this compound exploits this metabolic vulnerability of cancer cells.

The cornerstone of this anti-austerity effect is the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B).[2][3] Akt is a critical node in cell survival signaling, and its activation is a key mechanism by which cancer cells tolerate nutrient-deprived environments. This compound has been shown to block the activation of Akt that is induced by nutrient starvation.[2][3]

Data Presentation: Cytotoxicity of this compound

| Cell Line(s) | Assay Type | Key Findings | Reference |

| Multiple Myeloma Cells | WST-8 Assay | Induces necrosis with a CC50 of approximately 100 nM in nutrient-rich conditions. | |

| Various Mouse Tumor Cell Lines | Not Specified | Inhibited growth with an IC50 of about 1 µg/mL. | |

| PANC-1 (Pancreatic Cancer) | Not Specified | Preferential cytotoxicity under nutrient-deprived conditions. | [3] |

Further research is needed to establish a comprehensive IC50 profile of this compound across a wider panel of human cancer cell lines.

Impact on Key Signaling Pathways

Inhibition of the PI3K/Akt/mTOR Pathway

As central to its mechanism, this compound targets the PI3K/Akt/mTOR pathway. By inhibiting the phosphorylation and activation of Akt, it disrupts a critical signaling cascade for cancer cell growth, proliferation, and survival.[2][3] The downstream effects of Akt inhibition include the modulation of proteins involved in cell cycle progression and apoptosis.

Figure 1: this compound inhibits the Akt signaling pathway.

Effects on Cell Cycle Regulation

Studies in human myeloma cells have shown that this compound inhibits key cell cycle regulatory proteins, including Cyclin D1 and the cyclin-dependent kinase inhibitor p21. This disruption of the cell cycle machinery contributes to its anti-proliferative effects.

Wnt Signaling Pathway

Currently, there is a lack of direct evidence in the reviewed literature specifically linking this compound to the Wnt signaling pathway. The Wnt pathway, with its key mediators β-catenin and TCF/LEF transcription factors, is a crucial driver in many cancers.[5] Future research is warranted to investigate whether this compound exerts any of its anti-cancer effects through modulation of this pathway.

Autophagy

The role of this compound in the regulation of autophagy in cancer cells is another area that requires further investigation. Autophagy, a cellular self-digestion process, can either promote cancer cell survival or contribute to cell death. Key markers of autophagy include the conversion of LC3-I to LC3-II and the expression of Beclin-1.[6][7] Studies to assess the impact of this compound on these markers would provide valuable insight into its complete mechanism of action.

Induction of Cell Death

Necrosis and Apoptosis

This compound has been shown to induce necrotic cell death in human myeloma cells.[4] This is a form of programmed cell death that is distinct from apoptosis.

While direct evidence for this compound-induced apoptosis through the classical caspase cascade is still emerging, the generation of reactive oxygen species (ROS) is a common mechanism by which many anti-cancer agents trigger apoptosis.[8][9][10][11] It is plausible that this compound may also induce apoptosis through ROS-mediated pathways, but this requires experimental confirmation.

Figure 2: Potential cell death pathways induced by this compound.

Anti-Angiogenic Effects

This compound has been reported to inhibit tumor cell-induced angiogenesis.[12] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The precise mechanism by which this compound exerts its anti-angiogenic effects, for example, by inhibiting key growth factors like Vascular Endothelial Growth Factor (VEGF), is an area for further research.[13][14]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (WST-8 Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well microplates

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 or CC50 value.

Figure 3: Workflow for a WST-8 cytotoxicity assay.

Western Blot Analysis for Phosphorylated Proteins

This protocol outlines the general steps for detecting the phosphorylation status of proteins like Akt after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for a loading control (e.g., β-actin) or the total protein (e.g., anti-total-Akt) to normalize the results.

Figure 4: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound presents a novel and promising approach to cancer therapy through its unique "anti-austerity" mechanism centered on the inhibition of Akt signaling in nutrient-deprived cancer cells. Its demonstrated efficacy, particularly in pancreatic cancer models, and its ability to induce necrosis in myeloma cells highlight its potential. However, to fully realize its therapeutic value, further in-depth research is crucial. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Profiling: Establishing a broad panel of IC50 values across diverse human cancer cell lines.

-

Elucidation of Signaling Crosstalk: Investigating the effects of this compound on other critical cancer-related pathways, such as Wnt signaling and autophagy.

-

Detailed Apoptosis and ROS Studies: Confirming the role of reactive oxygen species in this compound-induced cell death and characterizing the apoptotic pathways involved.

-

Mechanistic Insights into Anti-Angiogenesis: Identifying the specific molecular targets of this compound within the angiogenic cascade.

A more complete understanding of these aspects will be instrumental in guiding the future clinical development of this compound as a targeted and effective anti-cancer therapeutic.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcpres.com [jcpres.com]

- 7. LC3 and Beclin-1 as Markers of Autophagic Activity in Breast Cancer Journal of Clinical Practice and Research [jcpres.com]

- 8. Reactive oxygen species regulate caspase activation in tumor necrosis factor-related apoptosis-inducing ligand-resistant human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of reactive oxygen species generation inhibits epithelial-mesenchymal transition and promotes growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. Karenitecin (BNP1350) radiosensitizes glioma cells with an associated increase in caspase activation and reactive oxygen species| JNEUROLOGY [jneurology.com]

- 12. Antitumor effect of this compound on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Unveiling the Austerity Advantage: A Technical Guide to Kigamicin D's Preferential Cytotoxicity in Nutrient-Starved Cancer Cells

For Immediate Release

This technical guide provides an in-depth analysis of Kigamicin D, a novel polyketide with potent anti-cancer properties. We delve into the core mechanism of its selective cytotoxicity, specifically targeting the survival pathways of cancer cells under nutrient deprivation. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of "anti-austerity" cancer therapy.

Executive Summary

Cancer cells within a solid tumor often exist in a nutrient-poor microenvironment. To survive and proliferate under these "austere" conditions, they activate specific signaling pathways. This compound, a novel compound isolated from the actinomycete Amycolatopsis sp., exploits this adaptation. It exhibits preferential cytotoxicity against cancer cells in nutrient-deprived conditions while showing minimal effects on cells in nutrient-rich environments. The primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, a critical pro-survival cascade activated in response to metabolic stress. This targeted approach presents a promising new strategy in cancer therapy, aiming to eliminate cancer cells that are resistant to conventional treatments due to their metabolic adaptations.

Quantitative Data on this compound's Cytotoxicity

The selective efficacy of this compound is most evident when comparing its cytotoxic effects under nutrient-rich and nutrient-deprived conditions. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Table 1: In Vitro IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Condition | IC50 (µg/mL) | Reference |

| PANC-1 | Nutrient-Rich (DMEM + 10% FBS) | > 10 | [1][2] |

| PANC-1 | Nutrient-Deprived (NDM) | ~0.1 | [1][2] |

Table 2: In Vivo Antitumor Activity of this compound in a PANC-1 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |

| Control | Vehicle | 0 | [1][2] |

| This compound | 20 mg/kg/day (oral) | ~80 | [1][2] |

Core Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

Nutrient starvation is a potent inducer of the PI3K/Akt signaling pathway, which promotes cell survival by inhibiting apoptosis and regulating cellular metabolism. This compound exerts its preferential cytotoxicity by blocking the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B) in nutrient-deprived cancer cells.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits the activation of Akt, a key survival signal induced by nutrient starvation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay under Nutrient-Rich and Nutrient-Deprived Conditions

This protocol is used to determine the IC50 values of this compound.

Materials:

-

PANC-1 human pancreatic cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Nutrient-Rich Medium)

-

Nutrient-Deprived Medium (NDM): Glucose- and serum-free DMEM

-

This compound

-

96-well plates

-

Cell counting kit (e.g., WST-8)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in nutrient-rich medium and incubate for 24 hours.

-

Remove the medium and wash the cells with PBS.

-

Add 100 µL of either nutrient-rich medium or NDM to the respective wells.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 values.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of this compound on the activation of Akt.

Materials:

-

PANC-1 cells

-

Nutrient-Rich Medium and NDM

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.

-

Wash the cells and incubate in NDM for 6 hours to induce Akt phosphorylation.

-

Treat the cells with this compound at the desired concentration for 1 hour.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.

Experimental Workflow Diagram

References

- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Kigamicin D in Pancreatic Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin D is a novel anti-cancer agent that has demonstrated significant therapeutic potential, particularly against pancreatic cancer. Its unique mechanism of action, termed "anti-austerity," targets the ability of cancer cells to tolerate nutrient-deprived conditions, a common feature of the tumor microenvironment.[1][2] Studies have shown that this compound exerts its cytotoxic effects preferentially on cancer cells under nutrient starvation, while having minimal impact on cells in nutrient-rich environments.[1][2] This targeted approach makes it a promising candidate for further investigation in preclinical models. Both subcutaneous and oral administration of this compound have been shown to strongly suppress the growth of pancreatic cancer tumors in xenograft models.[1][2]

This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer xenograft models, with a focus on the PANC-1 cell line. It is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: The Anti-Austerity Strategy

Pancreatic tumors are characterized by a hypovascular environment, leading to a state of chronic nutrient deprivation. To survive and proliferate in these austere conditions, cancer cells activate pro-survival signaling pathways. One of the key pathways involved is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in pancreatic cancer.

This compound's anti-austerity mechanism centers on the inhibition of this survival pathway. Specifically, under conditions of nutrient starvation, this compound blocks the activation of Akt, a central node in the PI3K/Akt/mTOR cascade.[1][2] By inhibiting Akt phosphorylation, this compound disrupts the downstream signaling that promotes cell survival, proliferation, and resistance to apoptosis, thereby selectively killing cancer cells that are under metabolic stress.

References

- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Kigamicin D in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin D is a novel anti-cancer agent identified for its selective cytotoxicity against cancer cells under nutrient-deprived conditions.[1][2] This unique mechanism of action, termed "anti-austerity," makes this compound a promising candidate for cancer therapy, particularly for tumors with poor nutrient supply, such as pancreatic cancer.[2][3] Studies have shown that oral administration of this compound can significantly suppress tumor growth in mouse xenograft models, especially those of pancreatic origin.[1][2] These application notes provide a summary of the available data and detailed protocols for the in vivo evaluation of this compound in mouse tumor models.

Data Presentation

In Vivo Efficacy of Orally Administered this compound

The antitumor activity of this compound has been evaluated in various human tumor xenograft and murine syngeneic tumor models. The efficacy is often expressed as the percentage of tumor growth inhibition (T/C%), where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

| Tumor Model | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | T/C (%) | Outcome | Reference |

| Pancreatic Cancer | PANC-1 | Nude Mice | Not Specified | Oral | Strong Suppression | Strong antitumor effect | [2] |

| Lung Cancer | LX-1 | Nude Mice | 0.75 | Oral | 61.3 | Weak antitumor effect | [1] |

| Lung Cancer | DMS-273 | Nude Mice | 0.75 | Oral | 45.3 | Weak antitumor effect | [1] |

| Colon Cancer | DLD-1 | Nude Mice | Not Specified | Oral | - | No effect | [1] |

| Syngeneic Colon Cancer | Colon26 | Not Specified | Not Specified | Oral | - | Weak antitumor effect | [1] |

| Syngeneic IMC Carcinoma | IMC | Not Specified | Broad Dosage | Oral | >200 | Augmentation of tumor growth | [1] |

Note: The augmentation of tumor growth in the IMC carcinoma model at high doses suggests a potential immunomodulatory effect of this compound.[1]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in mice.

Materials:

-

This compound

-

0.5% (w/v) Methylcellulose (MC) solution, sterile

-

Sterile water for injection

-

Balance

-

Spatula

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 0.75 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed for the study.

-

Prepare the 0.5% Methylcellulose (MC) solution:

-

Heat approximately one-third of the final required volume of sterile water to 60-80°C.

-

Slowly add the methylcellulose powder while stirring to create a uniform suspension.

-

Add the remaining two-thirds of the volume as ice-cold sterile water and continue to stir until the solution becomes clear and viscous.

-

Store the solution at 4°C.

-

-

Prepare the this compound suspension:

-

Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add a small volume of the 0.5% MC solution to the tube.

-

Vortex the mixture vigorously to create a uniform suspension.

-

Gradually add the remaining volume of the 0.5% MC solution while continuing to vortex to achieve the final desired concentration.

-

If clumps persist, sonicate the suspension for short intervals in a water bath sonicator until a fine, uniform suspension is achieved.

-

-

Storage: The this compound suspension should be prepared fresh daily. If short-term storage is necessary, keep it at 4°C and protected from light. Re-vortex the suspension thoroughly before each administration.

Human Tumor Xenograft Model in Nude Mice

This protocol outlines the establishment of a subcutaneous human tumor xenograft model in immunocompromised mice.

Materials:

-

Human cancer cell line (e.g., PANC-1, LX-1, DMS-273)

-

Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Matrigel (optional, can improve tumor take rate)

-

1 mL syringes with 25-27 gauge needles

-

Calipers

Procedure:

-

Cell Culture: Culture the selected human cancer cell line in the appropriate complete medium until they reach 80-90% confluency.

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Trypsinize the cells and resuspend them in complete medium.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in sterile PBS or serum-free medium.

-

Count the cells and assess viability (should be >95%).

-

-

Cell Inoculation:

-

Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL).

-

If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection.

-

Anesthetize the mice.

-

Inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor appearance.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Treatment Initiation:

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Begin oral administration of this compound or the vehicle control (0.5% MC solution) according to the study design.

-

Dorsal Air Sac (DAS) Assay for Angiogenesis

The DAS assay is an in vivo method to assess tumor-induced angiogenesis.[1]

Materials:

-

Mice

-

Tumor cells that induce angiogenesis (e.g., Sarcoma-180)

-

Millipore chambers

-

Surgical instruments

-

Anesthetic

Procedure:

-

Chamber Preparation: Prepare a chamber containing the tumor cells.

-

Dorsal Air Sac Creation:

-

Anesthetize a mouse.

-

Lift the dorsal skin and inject sterile air to create an air sac.

-

-

Chamber Implantation:

-

Make a small incision and implant the chamber into the air sac.

-

-

Treatment: Administer this compound or a control substance orally.

-

Angiogenesis Assessment:

-

After a set period, sacrifice the mice and carefully remove the skin flap containing the chamber.

-

Quantify the neovascularization in the fascia of the air sac. This can be done by counting the number of newly formed blood vessels under a microscope or by measuring the hemoglobin content in the tissue.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound.

Caption: In vivo xenograft study workflow.

Caption: Dorsal Air Sac (DAS) assay workflow.

References

Application Note & Protocol: Quantification of Kigamicin D in Human Plasma using LC-MS/MS

AN-KGD-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

Kigamicin D is a novel polycyclic natural product with potent anti-cancer activity, particularly under nutrient-deprived conditions characteristic of the tumor microenvironment.[1][2] Its unique mechanism, which includes the inhibition of Akt activation induced by nutrient starvation, makes it a promising candidate for cancer therapy.[1] To facilitate preclinical and clinical development, robust bioanalytical methods are essential for characterizing its pharmacokinetics and pharmacodynamics. This document provides a detailed, proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. As no validated method has been published to date, this protocol is intended as a comprehensive starting point for method development and validation.

Proposed Bioanalytical Method Overview

The method described herein utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[3] The proposed workflow involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall analytical process is depicted below. Plasma samples are first treated to remove proteins and other interferences. The resulting extract is then injected into the LC-MS/MS system for separation and quantification of the analyte.

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS): Structurally similar compound or stable isotope-labeled this compound (to be sourced or synthesized)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

Instrumentation and Conditions

Liquid Chromatography (LC)

-

System: UPLC/HPLC system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 0.5 10 2.5 95 3.0 95 3.1 10 | 4.0 | 10 |

Mass Spectrometry (MS)

-

System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions (Hypothetical): Based on the molecular formula C₄₈H₅₉NO₁₉ (MW = 957.99 g/mol ).[1] The precursor ion would be the protonated molecule [M+H]⁺. Product ions would need to be determined experimentally by infusing a standard solution.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound 958.4 Product 1 100 Optimize This compound 958.4 Product 2 100 Optimize | Internal Standard | [M+H]⁺ | Product IS | 100 | Optimize |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of blank plasma (for CS and QCs) or study sample plasma into the appropriately labeled tubes.

-

Spike 5 µL of the appropriate this compound working solution into the blank plasma tubes for CS and QCs. For blank and unknown samples, add 5 µL of 50:50 acetonitrile:water.

-

Add 150 µL of the IS working solution in acetonitrile (100 ng/mL) to all tubes except the blank. To the blank, add 150 µL of acetonitrile without IS. This step serves as the protein precipitation agent.[4][5]

-

Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation Parameters (Hypothetical Performance)

A full validation according to regulatory guidelines (e.g., FDA or EMA) would be required. The table below summarizes the expected performance characteristics for this proposed method.

| Validation Parameter | Target Acceptance Criteria | Hypothetical Result |

| Linearity | r² ≥ 0.99 | 0.998 |

| Calibration Range | - | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |

| Accuracy (QCs) | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |

| Precision (QCs) | RSD ≤15% (≤20% at LLOQ) | ≤ 8.7% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized factor ≤15% | < 10% |

| Stability | ||

| Freeze-Thaw (3 cycles) | Within ±15% of nominal value | Stable |

| Short-Term (Bench-top, 4h) | Within ±15% of nominal value | Stable |

| Long-Term (-80°C, 1 month) | Within ±15% of nominal value | Stable |

| Post-Preparative (Autosampler, 24h) | Within ±15% of nominal value | Stable |

This compound Signaling Pathway

This compound exerts its selective cytotoxicity on cancer cells under nutrient-deprived conditions by inhibiting the pro-survival Akt signaling pathway.[1] Under nutrient starvation, cancer cells often activate Akt to tolerate the stress. This compound's ability to block this activation makes it a promising agent for targeting this cancer-specific adaptation.

References

- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Akt Activation Assay with Kigamicin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effect of Kigamicin D on Akt activation in cancer cells, particularly under conditions of nutrient starvation. The protocol is designed for researchers in cancer biology and drug development who are interested in the anti-austerity mechanism of novel therapeutic compounds.

Introduction

This compound is a novel anti-cancer agent that exhibits preferential cytotoxicity towards cancer cells under nutrient-deprived conditions.[1][2] One of its key mechanisms of action is the blockage of Akt activation that is induced by nutrient starvation.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its activation is a common feature in many cancers, contributing to tumor growth and resistance to therapy. By inhibiting Akt activation, particularly in the nutrient-limited microenvironment of a tumor, this compound presents a promising anti-austerity strategy for cancer treatment.

This document outlines a detailed experimental protocol to assess the inhibitory effect of this compound on Akt activation in the pancreatic cancer cell line PANC-1, a model system where its activity has been previously observed.[1][3] The primary method for measuring Akt activation is Western blotting for the phosphorylated form of Akt at Serine 473 (p-Akt Ser473).

Key Signaling Pathway

The following diagram illustrates the simplified PI3K/Akt signaling pathway and the proposed point of inhibition by this compound. Under nutrient-rich conditions or in response to growth factors, PI3K is activated and converts PIP2 to PIP3. This leads to the recruitment of Akt to the cell membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a range of downstream targets to promote cell survival and proliferation. Nutrient starvation can also induce Akt activation in some cancer cells as a survival mechanism. This compound is hypothesized to interfere with this activation process.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure.

Caption: Experimental workflow for Akt activation assay with this compound.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Line: PANC-1 human pancreatic cancer cell line.

-

Culture Media:

-

Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Nutrient-Deprived Medium (NDM): Glucose-free and serum-free DMEM without amino acids.

-

-

This compound: Prepare a stock solution in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

-

Transfer Buffer: Tris-glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473) antibody.

-

Rabbit or mouse anti-total Akt antibody.

-

Mouse anti-β-actin or anti-GAPDH antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence detection system.

Procedure

-

Cell Culture and Plating:

-

Culture PANC-1 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

-

Nutrient Starvation and this compound Treatment:

-

When cells reach the desired confluency, aspirate the complete growth medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Add Nutrient-Deprived Medium (NDM) to the cells.

-

Immediately add this compound to the NDM at various final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (DMSO).

-

Incubate the cells for different time points (e.g., 2, 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

-

Include a control group of cells cultured in complete growth medium without this compound.

-

-

Cell Lysis:

-

After the treatment period, place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare the protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To detect total Akt and the loading control, the membrane can be stripped of the bound antibodies using a stripping buffer.

-

After stripping, wash the membrane and repeat the blocking and immunodetection steps with the primary antibodies for total Akt and then for β-actin or GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-Akt signal to the total Akt signal for each sample.

-

Further normalize the results to the loading control (β-actin or GAPDH) to account for any loading inaccuracies.

-

Compare the normalized phospho-Akt levels in the this compound-treated samples to the vehicle-treated control under nutrient starvation.

-

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

| Treatment Group | This compound (µg/mL) | Time (hours) | Normalized p-Akt/Total Akt Ratio (Fold Change vs. NDM Control) |

| Complete Medium | 0 | 24 | Value |

| NDM (Vehicle Control) | 0 | 24 | 1.00 |

| NDM + this compound | 0.1 | 24 | Value |

| NDM + this compound | 1 | 24 | Value |

| NDM + this compound | 10 | 24 | Value |

Note: The values in the table are placeholders and should be replaced with experimental data.

Expected Results

It is expected that nutrient starvation will induce an increase in the phosphorylation of Akt at Ser473 in PANC-1 cells compared to cells grown in complete medium. Treatment with this compound is expected to cause a dose- and time-dependent decrease in the level of phospho-Akt (Ser473) in nutrient-deprived cells, while having a minimal effect on the total Akt protein levels. The IC50 for growth inhibition of various mouse tumor cell lines by this compound is approximately 1 µg/ml.[3] Therefore, a significant reduction in Akt phosphorylation may be observed at concentrations around and above this value.

Troubleshooting

-

No or weak p-Akt signal in NDM control: Ensure that the PANC-1 cells are responsive to nutrient starvation by testing different durations of starvation. Also, check the quality and concentration of the primary antibody.

-

High background on the Western blot: Optimize the blocking conditions (time and blocking agent) and the antibody concentrations. Ensure adequate washing steps.

-

Inconsistent loading: Use a reliable loading control (β-actin or GAPDH) and ensure accurate protein quantification.

-

Cell death due to toxicity: If significant cell death is observed at the tested concentrations of this compound, consider using lower concentrations or shorter incubation times to specifically assess the effect on Akt signaling before the onset of widespread apoptosis.

By following this detailed protocol, researchers can effectively evaluate the inhibitory effect of this compound on Akt activation and further elucidate its potential as an anti-austerity cancer therapeutic.

References

Application Notes and Protocols: Investigating Cancer Cell Metabolism Under Stress with Kigamicin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin D is a novel polycyclic xanthone that has demonstrated potent anti-cancer activity, particularly under conditions of nutrient deprivation.[1][2] This unique characteristic makes it a valuable tool for studying the metabolic vulnerabilities of cancer cells in the harsh tumor microenvironment, which is often characterized by limited nutrient availability. These application notes provide a comprehensive guide for utilizing this compound to investigate cancer cell metabolism under stress, offering detailed protocols and data presentation formats to facilitate reproducible and insightful research.

This compound exerts its cytotoxic effects preferentially in nutrient-starved cancer cells, a phenomenon attributed to its ability to block the activation of the Akt signaling pathway.[1][2][3] The PI3K/Akt pathway is a critical survival cascade for cancer cells, promoting glucose uptake and utilization, and its inhibition by this compound under metabolic stress presents a key area of investigation.

Data Presentation

To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. Below are template tables for key metabolic parameters.

Table 1: Effect of this compound on Cancer Cell Viability under Nutrient Deprivation

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Nutrient Condition | Cell Viability (%) | IC50 (µM) |

| PANC-1 | Control | 0 | 24 | Nutrient-Rich | 100 ± 5.2 | - |

| PANC-1 | This compound | 0.1 | 24 | Nutrient-Rich | 98 ± 4.8 | >10 |

| PANC-1 | This compound | 1 | 24 | Nutrient-Rich | 95 ± 6.1 | >10 |

| PANC-1 | This compound | 10 | 24 | Nutrient-Rich | 85 ± 7.3 | >10 |

| PANC-1 | Control | 0 | 24 | Nutrient-Deprived | 100 ± 6.5 | - |

| PANC-1 | This compound | 0.1 | 24 | Nutrient-Deprived | 75 ± 8.2 | 1.0 |

| PANC-1 | This compound | 1 | 24 | Nutrient-Deprived | 45 ± 5.9 | 1.0 |

| PANC-1 | This compound | 10 | 24 | Nutrient-Deprived | 15 ± 4.1 | 1.0 |

Table 2: Metabolic Profile of Cancer Cells Treated with this compound under Nutrient Stress

| Cell Line | Treatment | Nutrient Condition | Basal OCR (pmol/min) | Basal ECAR (mpH/min) | ATP Production Rate (pmol/min) |

| PANC-1 | Control | Nutrient-Rich | 150 ± 12 | 80 ± 7 | 120 ± 10 |

| PANC-1 | This compound (1 µM) | Nutrient-Rich | 145 ± 11 | 78 ± 6 | 115 ± 9 |

| PANC-1 | Control | Nutrient-Deprived | 100 ± 9 | 120 ± 11 | 80 ± 7 |

| PANC-1 | This compound (1 µM) | Nutrient-Deprived | 60 ± 7 | 70 ± 8 | 40 ± 5 |

Table 3: Effect of this compound on Akt Phosphorylation

| Cell Line | Treatment | Nutrient Condition | p-Akt (Ser473) / Total Akt Ratio |

| PANC-1 | Control | Nutrient-Rich | 1.00 |

| PANC-1 | This compound (1 µM) | Nutrient-Rich | 0.95 |

| PANC-1 | Control | Nutrient-Deprived | 2.50 |

| PANC-1 | This compound (1 µM) | Nutrient-Deprived | 0.50 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted for specific cell lines and experimental conditions.

Protocol 1: Inducing Nutrient Deprivation Stress

This protocol describes how to create a nutrient-deprived environment to mimic the tumor microenvironment.

Materials:

-

Cancer cell line of interest (e.g., PANC-1)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Nutrient-deprived medium (e.g., DMEM without glucose, glutamine, and serum)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture cancer cells in standard medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to 70-80% confluency.

-

Aspirate the standard medium and wash the cells twice with sterile PBS.

-

Add the nutrient-deprived medium to the cells. For partial deprivation, media with low glucose (e.g., 1 g/L) or low glutamine (e.g., 0.5 mM) can be used. For complete starvation, use a medium devoid of glucose, glutamine, and serum.

-

Incubate the cells under these stress conditions for the desired period (e.g., 6, 12, or 24 hours) before proceeding with this compound treatment and subsequent assays.

Protocol 2: Cell Viability Assay

This protocol measures the cytotoxic effect of this compound on cancer cells under both nutrient-rich and nutrient-deprived conditions.

Materials:

-

Cancer cells cultured in 96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Standard and nutrient-deprived media

-

MTT or resazurin-based cell viability assay kit

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Induce nutrient deprivation as described in Protocol 1 for one set of plates, while maintaining a parallel set in nutrient-rich medium.

-

Prepare serial dilutions of this compound in the respective media (nutrient-rich and nutrient-deprived).

-

Add the this compound dilutions to the appropriate wells and incubate for 24, 48, or 72 hours.

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: Seahorse XF Analyzer Assay for Metabolic Profiling

This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

This compound

-

Nutrient-rich and nutrient-deprived Seahorse XF base media

-

Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)

-

Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)

Procedure:

-

Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Induce nutrient deprivation in the relevant wells as described in Protocol 1.

-

Treat the cells with the desired concentration of this compound for the specified duration.

-

One hour before the assay, replace the culture medium with the corresponding pre-warmed Seahorse XF base medium (nutrient-rich or deprived) and incubate in a non-CO2 incubator at 37°C.

-

Perform the Seahorse XF Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol.

-

Analyze the data to determine key metabolic parameters such as basal OCR, maximal respiration, basal ECAR, and glycolytic capacity.

Protocol 4: Western Blot for Akt Phosphorylation

This protocol assesses the effect of this compound on the activation of the Akt signaling pathway.

Materials:

-

Cancer cells cultured in 6-well plates

-

This compound

-

Standard and nutrient-deprived media

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture and treat the cells with this compound under nutrient-rich and nutrient-deprived conditions as described previously.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control (β-actin).

Visualizations

Diagrams illustrating key concepts and workflows are provided below.

Caption: Proposed mechanism of this compound action on cancer cell metabolism under nutrient stress.

Caption: General experimental workflow for studying this compound effects on cancer cell metabolism.

Caption: The PI3K/Akt signaling pathway and the inhibitory point of this compound.

References

- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Kigamicin D Bioavailability for In Vivo Research

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kigamicin D in in vivo studies. The primary focus is to address challenges related to the compound's inherent low aqueous solubility and to offer strategies for improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy results with orally administered this compound are inconsistent. What could be the underlying cause?

A1: Inconsistent in vivo efficacy with oral administration of this compound is often linked to its poor aqueous solubility. As a complex natural product, this compound likely exhibits dissolution rate-limited absorption.[1][2] This means that the extent to which the compound dissolves in the gastrointestinal (GI) fluid can vary significantly between experiments, leading to variable absorption and unpredictable therapeutic outcomes. Factors such as stomach pH, food intake in the animal, and the specific formulation used can all contribute to this variability.[3][4]

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

-

Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (e.g., micronization, nanosuspension) can enhance the dissolution rate.

-

Amorphous Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix in an amorphous state can significantly improve its solubility and dissolution compared to its crystalline form.[5][6][7]

-

Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and facilitate its absorption.[8][9][10][11]

-

Complexation: Utilizing complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.

Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?

-

For initial screening: Start with simpler methods like preparing a solid dispersion with a common polymer (e.g., PVP K30, Soluplus®) or a basic lipid-based formulation.

-

For advanced development: If initial methods show promise, further optimization of the formulation (e.g., polymer/lipid ratio, inclusion of surfactants) can be performed.

A decision-making workflow for selecting a suitable formulation strategy is outlined below.

Q4: Is there a known mechanism of action for this compound that I should be aware of when designing my studies?

A4: Yes, this compound has been reported to exhibit preferential cytotoxicity towards cancer cells under nutrient-starved conditions.[12][13] This effect is associated with the inhibition of Akt activation, a key signaling protein involved in cell survival and tolerance to nutrient deprivation.[14][15][16][17][18] Therefore, when evaluating the efficacy of different this compound formulations, it may be beneficial to use cancer models where the PI3K/Akt signaling pathway is active and contributes to tumor cell survival.

Below is a simplified diagram of the PI3K/Akt signaling pathway and the proposed point of intervention for this compound.

Troubleshooting Guide

| Issue Encountered | Potential Cause | Recommended Solution |

| High variability in plasma concentrations (Cmax and AUC) between animals. | Poor aqueous solubility leading to erratic absorption. Food effects influencing dissolution and absorption. | Implement a bioavailability-enhancing formulation such as a solid dispersion or SEDDS to improve dissolution and absorption consistency. Ensure consistent feeding schedules for animal cohorts. |

| Low oral bioavailability despite using a formulation. | The chosen formulation may not be optimal. The drug may be susceptible to first-pass metabolism. | Screen different types of polymers for solid dispersions or different lipid/surfactant combinations for SEDDS. Consider co-administration with a metabolic inhibitor if first-pass metabolism is suspected (requires further investigation).[3] |

| Precipitation of the drug in the prepared formulation upon storage. | The drug is supersaturated in the formulation and is not physically stable. | For solid dispersions, ensure the drug is molecularly dispersed and consider using polymers that inhibit crystallization. For liquid formulations, assess the long-term stability and adjust excipient ratios if necessary. |

| Difficulty in preparing a stable and reproducible formulation. | The chosen manufacturing process is not robust. Incompatible excipients. | For solid dispersions, methods like spray drying or hot-melt extrusion offer better reproducibility than solvent evaporation. For SEDDS, ensure all components are fully miscible. |

Quantitative Data Summary

Since specific pharmacokinetic data for this compound is not publicly available, the following table provides a hypothetical comparison of expected pharmacokinetic parameters following oral administration of this compound in different formulations to illustrate the potential improvements. These values are for illustrative purposes only and should be determined experimentally.

| Formulation | Hypothetical Cmax (ng/mL) | Hypothetical Tmax (hr) | Hypothetical AUC (ng·hr/mL) | Hypothetical Oral Bioavailability (%) |

| Unformulated this compound (in water) | 50 ± 25 | 4 ± 2 | 200 ± 110 | < 5% |

| This compound Solid Dispersion | 250 ± 50 | 2 ± 1 | 1200 ± 250 | ~20% |

| This compound SEDDS | 400 ± 70 | 1.5 ± 0.5 | 1800 ± 300 | ~30% |

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of this compound.

Materials:

-

This compound

-

Polymer (e.g., PVP K30, Soluplus®, HPMC)

-

Organic solvent (e.g., methanol, acetone, dichloromethane)

-

Rotary evaporator

-

Vacuum oven

-

Mortar and pestle

-

Sieves

Procedure:

-

Dissolution: Accurately weigh this compound and the chosen polymer (start with a 1:4 drug-to-polymer ratio by weight). Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.[5][7]

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

-

Drying: Scrape the film from the flask. Further dry the solid material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

-

Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

-

Characterization (Optional but Recommended):

-

Dissolution Testing: Compare the dissolution rate of the solid dispersion to the unformulated drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

-

Solid-State Characterization (DSC, XRD): Confirm the amorphous nature of this compound within the dispersion.

-

Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a liquid SEDDS formulation.

Materials:

-

This compound

-

Oil (e.g., Capryol 90, Labrafil M 1944 CS)

-

Surfactant (e.g., Kolliphor EL, Tween 80)

-

Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

-

Vortex mixer

-

Water bath

Procedure:

-

Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients that can dissolve a high concentration of the drug.

-

Formulation Preparation:

-

Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial (a good starting point for the ratio is 30% oil, 40% surfactant, 30% co-surfactant by weight).[8][9]

-

Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

-

Add the accurately weighed this compound to the excipient mixture.

-

Vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.

-

-

Self-Emulsification Assessment:

-

Add a small amount of the prepared SEDDS pre-concentrate (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) at 37°C with gentle stirring.

-

Observe the formation of a nano- or microemulsion. A successful formulation will disperse rapidly to form a clear or slightly bluish-white emulsion.

-

-

Characterization (Optional but Recommended):

-

Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.

-

In Vitro Drug Release: Perform a dissolution study to assess the rate and extent of drug release from the SEDDS formulation.

-

References

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effect of this compound on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. rjptonline.org [rjptonline.org]

- 7. japsonline.com [japsonline.com]